molecular formula C10H18O B6155934 2-(4,4-dimethylcyclohexyl)acetaldehyde CAS No. 1547036-81-6

2-(4,4-dimethylcyclohexyl)acetaldehyde

Cat. No. B6155934
CAS RN: 1547036-81-6
M. Wt: 154.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,4-Dimethylcyclohexyl)acetaldehyde is an organic compound with the molecular formula C10H18O . It has a molecular weight of 154.25 .


Molecular Structure Analysis

The InChI code for 2-(4,4-dimethylcyclohexyl)acetaldehyde is 1S/C10H18O/c1-10(2)6-3-9(4-7-10)5-8-11/h8-9H,3-7H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.

Safety and Hazards

The safety information available indicates that 2-(4,4-dimethylcyclohexyl)acetaldehyde is potentially hazardous. The GHS pictograms indicate a warning signal word. The hazard statements include H227, H315, H319, and H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-(4,4-dimethylcyclohexyl)acetaldehyde can be achieved through a multi-step process involving the conversion of commercially available starting materials.", "Starting Materials": [ "4,4-dimethylcyclohexanone", "ethylmagnesium bromide", "acetaldehyde", "diethyl ether", "sodium sulfate", "sodium chloride", "magnesium sulfate", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Preparation of 4,4-dimethylcyclohexanone oxime by reacting 4,4-dimethylcyclohexanone with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid.", "Step 2: Reduction of 4,4-dimethylcyclohexanone oxime to 4,4-dimethylcyclohexylamine using hydrogen gas and a palladium catalyst.", "Step 3: Alkylation of 4,4-dimethylcyclohexylamine with ethylmagnesium bromide to form 2-(4,4-dimethylcyclohexyl)ethylmagnesium bromide.", "Step 4: Reaction of 2-(4,4-dimethylcyclohexyl)ethylmagnesium bromide with acetaldehyde in diethyl ether to form 2-(4,4-dimethylcyclohexyl)acetaldehyde.", "Step 5: Workup of the reaction mixture by adding water, sodium sulfate, and sodium chloride to extract the product into the organic layer.", "Step 6: Drying of the organic layer with magnesium sulfate and removal of the solvent by rotary evaporation.", "Step 7: Purification of the crude product by distillation under reduced pressure.", "Step 8: Neutralization of the product with sodium hydroxide and acidification with hydrochloric acid to obtain the final product." ] }

CAS RN

1547036-81-6

Product Name

2-(4,4-dimethylcyclohexyl)acetaldehyde

Molecular Formula

C10H18O

Molecular Weight

154.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.